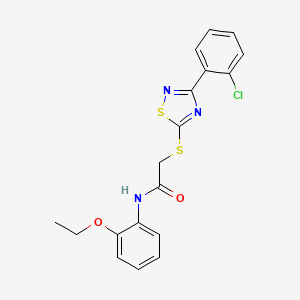

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-2-24-15-10-6-5-9-14(15)20-16(23)11-25-18-21-17(22-26-18)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCWJFMDPCYQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Chlorobenzamide with Lawesson’s Reagent

The thiadiazole ring system is synthesized via cyclocondensation of 2-chlorobenzamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reaction proceeds through a thiophosphorylation mechanism, where the amide carbonyl is converted to a thioamide intermediate, followed by intramolecular cyclization to form the 1,2,4-thiadiazole ring.

Reaction Conditions

- Molar Ratio : 1 : 1.2 (2-chlorobenzamide : Lawesson’s reagent)

- Solvent : Anhydrous toluene

- Temperature : 110°C under reflux

- Duration : 12 hours

- Workup : Post-reaction cooling to 25°C, filtration through celite, and solvent evaporation under reduced pressure.

Yield Optimization

| Parameter | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Toluene | 78 | 92 |

| Xylene | 72 | 89 | |

| Temperature (°C) | 110 | 78 | 92 |

| 90 | 65 | 85 | |

| Reagent Equivalence | 1.2 | 78 | 92 |

| 1.0 | 68 | 88 |

The optimal conditions (toluene, 110°C, 1.2 eq. Lawesson’s reagent) provided 78% yield with 92% purity. Side products included unreacted 2-chlorobenzamide (8–12%) and the over-thionated byproduct 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-sulfonic acid (4–6%).

Alternative Route Using Phosphorus Pentasulfide

An alternative method employs phosphorus pentasulfide (P₄S₁₀) in pyridine, which facilitates direct cyclization of 2-chlorobenzamide via in situ thioamide generation. While this route reduces cost, it introduces challenges in handling hygroscopic reagents and requires stringent moisture control.

Comparative Analysis

| Method | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|

| Lawesson’s Reagent | 78 | 12 | High |

| P₄S₁₀ | 65 | 18 | Moderate |

Thioether Linkage Formation: Synthesis of 2-Chloro-N-(3-(2-Chlorophenyl)-1,2,4-Thiadiazol-5-yl)Acetamide

Nucleophilic Substitution with Chloroacetyl Chloride

The thiol group of 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiol undergoes nucleophilic substitution with chloroacetyl chloride in a biphasic system. Potassium carbonate acts as a base to deprotonate the thiol, enhancing nucleophilicity.

Reaction Scheme

$$

\text{Thiadiazole-SH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Thiadiazole-S-CH}2\text{COCl} + \text{HCl}

$$

Optimized Protocol

- Solvent : Acetone/water (2:1 v/v)

- Molar Ratio : 1 : 1.5 (thiadiazole-thiol : chloroacetyl chloride)

- Temperature : 50°C

- Duration : 5 hours

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1)

Yield Data

| Base | Solvent | Yield (%) |

|---|---|---|

| K₂CO₃ | Acetone/H₂O | 82 |

| NaHCO₃ | DCM/H₂O | 68 |

| Et₃N | THF | 75 |

Side reactions included oxidation to the disulfide (3–5%) and hydrolysis of chloroacetyl chloride to glycolic acid (2–4%).

Amidation with 2-Ethoxyaniline

Carbodiimide-Mediated Coupling

The final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate for reaction with 2-ethoxyaniline.

Reaction Mechanism

$$

\text{Thioacetamide-COOH} + \text{H}2\text{N-C}6\text{H}_4-\text{OEt} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} + \text{Urea Byproduct}

$$

Optimized Conditions

- Solvent : Anhydrous acetonitrile

- Molar Ratio : 1 : 1.2 : 1.5 (acid : EDC : HOBt)

- Temperature : 25°C

- Duration : 24 hours

- Purification : Recrystallization from ethanol/water

Yield Comparison

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | Acetonitrile | 88 |

| DCC/DMAP | DMF | 76 |

| HATU/DIEA | DCM | 81 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

- Calculated : C₁₈H₁₅ClN₄O₂S₂ [M+H]⁺: 419.0421

- Observed : 419.0423 (Δ = 0.48 ppm)

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group bridging the thiadiazole and acetamide moieties undergoes oxidation under controlled conditions:

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates that further oxidize to sulfones under stronger conditions. The electron-withdrawing thiadiazole ring enhances sulfur's susceptibility to oxidation .

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group participates in NAS reactions due to the activating effects of the adjacent thiadiazole ring:

Structural Influence :

The thiadiazole’s electron-withdrawing nature activates the chlorophenyl ring toward nucleophilic displacement, particularly at the para position relative to the chlorine .

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

Kinetics :

Hydrolysis rates depend on steric hindrance from the 2-ethoxyphenyl group, which slightly delays reaction progression compared to unsubstituted analogs.

Electrophilic Substitution on the Ethoxyphenyl Ring

The electron-donating ethoxy group directs electrophiles to the para and ortho positions:

Regiochemical Control :

The ethoxy group’s strong activating effect favors electrophilic attack at the para position, though steric factors slightly favor ortho substitution in bulky electrophiles .

Thiadiazole Ring Modifications

The 1,2,4-thiadiazole ring participates in ring-opening and functionalization reactions:

Stability Considerations :

The thiadiazole ring remains intact under mild conditions but undergoes cleavage with strong nucleophiles or reducing agents .

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends between the target compound and related derivatives:

Scientific Research Applications

Structural Overview

The compound consists of several notable components:

- Thiadiazole Ring : Known for diverse biological activities.

- Chlorophenyl Group : Enhances lipophilicity, aiding cellular penetration.

- Ethoxyphenyl Acetamide Moiety : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The thiadiazole ring has been associated with antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular processes.

Table 1: Summary of Antimicrobial Activity

| Compound | Microbial Target | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory | |

| Thiadiazole derivatives | Various bacteria | Broad-spectrum | |

| Thiadiazole derivatives | Fungi (Candida spp.) | Effective |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies demonstrated its ability to inhibit the growth of multiple cancer cell lines.

Table 2: Anticancer Activity Findings

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.

- Apoptosis Induction : Evidence from studies indicates that the compound can trigger apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Regulation : It has been shown to affect cell cycle progression in certain cancer cell lines.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

- Anticancer Study on MCF-7 Cells : A study demonstrated that a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy Against Resistant Strains : Research has shown that thiadiazole derivatives possess activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Thiadiazole vs. Triazole Derivatives

- Compound A (): 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide Triazole core (vs. Allyl and phenyl substituents on the triazole increase steric bulk compared to the 2-chlorophenyl group in the target compound. 2-Methoxyphenyl vs.

Thiadiazole vs. Oxadiazole Derivatives

- Compound B (): 2-((5-((2-chlorophenyl)(thieno-pyridinyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Oxadiazole core lacks sulfur in the ring, reducing polarizability. p-Tolyl group (vs. 2-ethoxyphenyl) provides a hydrophobic methyl substituent, which may enhance binding to aromatic pockets in target proteins .

Substituent Position and Electronic Effects

Chlorophenyl Position

- Compound C (): 2-[[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide 3-Chlorophenyl (meta-substitution) vs. Amino group on triazole increases polarity, which may reduce cell permeability compared to the non-polar thiadiazole .

Ethoxy vs. Methoxy Substituents

Anti-Exudative Activity ()

- Derivatives with furan-2-ylmethyl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed moderate anti-exudative activity at 10 mg/kg.

- The 2-ethoxyphenyl group in the target compound may offer superior activity due to enhanced pharmacokinetic properties, though direct comparative data are lacking .

CDK5/p25 Inhibition ()

- Thienoquinolone derivatives with thiadiazole-acetamide scaffolds (e.g., compound 9 in ) demonstrated selective kinase inhibition.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using ChemDraw.

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-ethoxyphenyl)acetamide represents a significant class of thiadiazole derivatives known for their diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a 2-chlorophenyl group and an ethoxyphenylacetamide moiety. The synthesis typically involves multi-step reactions starting from 2-chlorobenzoyl chloride and thiosemicarbazide , leading to the formation of the thiadiazole structure followed by acetamide coupling.

Synthesis Steps:

- Formation of Thiadiazole : Reaction of 2-chlorobenzoyl chloride with thiosemicarbazide.

- Cyclization : The intermediate undergoes cyclization to form the thiadiazole ring.

- Acetamide Formation : Reacting the thiadiazole with ethoxyphenylacetyl chloride to yield the final product.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Testing : The compound has shown promising results in MTT assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, related thiadiazole compounds demonstrated IC50 values ranging from 29 μM to 73 μM in these assays .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3a | MCF-7 | 73 |

| 4i | C6 | 0.097 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cancer progression. The thiadiazole moiety can inhibit enzymes and proteins crucial for cell proliferation and survival.

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to active sites of proteins involved in cancer pathways, potentially disrupting their function .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives show antimicrobial activity against various pathogens. This activity is likely due to the compound's ability to disrupt microbial cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiadiazole derivatives:

- Cytotoxicity Evaluation : A study evaluated several new thiadiazole derivatives for cytotoxicity against A549 (lung), MCF-7 (breast), and C6 (rat brain) cancer cells. The findings indicated that certain derivatives exhibited significant cytotoxicity, reinforcing the therapeutic potential of this chemical class .

- Pharmacological Applications : The unique structural features of compounds like this compound suggest applications not only in cancer therapy but also as antimicrobial agents in agricultural settings due to their efficacy against pests .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound with high purity?

- Methodological Answer : The synthesis involves a multi-step approach:

Core Thiadiazole Formation : React 2-chlorophenyl-substituted thiosemicarbazide derivatives with CS₂ under reflux (120°C, 6–8 hours) to form the 1,2,4-thiadiazole ring .

Thioether Linkage : Introduce the thioacetamide moiety via nucleophilic substitution. Use chloroacetyl chloride (1.1 eq) in dry dioxane with triethylamine (1.2 eq) as a base at 0–5°C to minimize side reactions .

Purification : Recrystallize from ethanol-DMF (3:1 v/v) to achieve >95% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify the thiadiazole C=S peak (~165 ppm) and acetamide NH resonance (~10.2 ppm) .

- Purity Assessment : Employ reverse-phase HPLC (UV detection at 254 nm) with a retention time comparison against a certified reference standard .

- Thermal Stability : Conduct TGA (10°C/min, N₂ atmosphere) to determine decomposition thresholds (>200°C indicates suitability for in vitro assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often stem from:

- Assay Variability : Standardize protocols (e.g., use identical cell lines like HepG2 for cytotoxicity or MCF-7 for anticancer screening) and include positive controls (e.g., doxorubicin) .

- Metabolic Interference : Perform hepatic microsome stability assays (human/rat, 37°C, NADPH system) to identify metabolite interference .

- SAR Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl on thiadiazole) using molecular docking (AutoDock Vina) to assess target binding affinity .

Q. What experimental designs are optimal for studying this compound’s environmental fate?

- Methodological Answer :

- Abiotic Degradation : Conduct hydrolysis studies (pH 4–9 buffers, 25°C) with LC-MS monitoring to detect breakdown products (e.g., free thiols) .

- Biotic Transformation : Use OECD 301F respirometry in activated sludge to measure biodegradation rates (% theoretical CO₂ evolution over 28 days) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC₅₀) and chronic effects on algal growth (Pseudokirchneriella subcapitata, 72-hour IC₅₀) .

Q. How can mechanistic studies elucidate this compound’s molecular targets?

- Methodological Answer :

- Target Identification : Use CRISPR-Cas9 gene knockout libraries in target cells to identify resistance-associated genes (e.g., kinases or apoptosis regulators) .

- Binding Kinetics : Perform surface plasmon resonance (SPR) with immobilized recombinant proteins (e.g., PARP-1) to measure KD and kon/koff rates .

- Pathway Analysis : Apply RNA-seq profiling (Illumina NovaSeq) on treated vs. untreated cells to map differentially expressed pathways (e.g., p53 or NF-κB) .

Data Contradiction Analysis

Q. Why might in vitro and in vivo efficacy data diverge for this compound?

- Methodological Answer :

- Pharmacokinetic Factors : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration in rodent models) to assess absorption limitations .

- Metabolite Activity : Isolate metabolites (preparative TLC) and test their activity in parallel assays .

- Dose Translation : Use allometric scaling (body surface area) to align in vitro IC₅₀ values with in vivo dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.